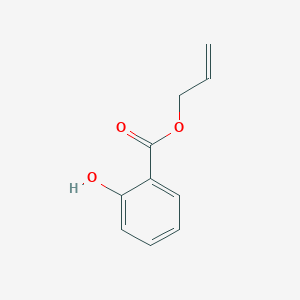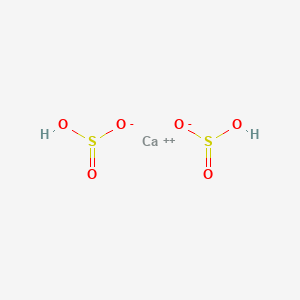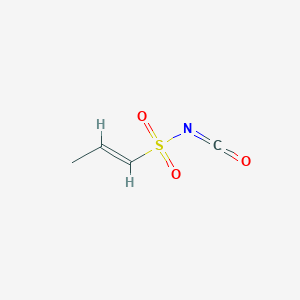![molecular formula C14H18O B081063 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- CAS No. 13586-68-0](/img/structure/B81063.png)
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is an organic compound with the molecular formula C14H18O It is a derivative of propenal, featuring a phenyl group substituted with a tert-butyl group and a methyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- typically involves the aldol condensation of 4-(1,1-dimethylethyl)benzaldehyde with acetone under basic conditions. The reaction proceeds as follows:
Reactants: 4-(1,1-dimethylethyl)benzaldehyde and acetone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Product: The resulting product is 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propenal, 3-phenyl-: Lacks the tert-butyl and methyl groups, resulting in different chemical properties and reactivity.
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the additional methyl group.
Uniqueness
2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl- is unique due to the presence of both the tert-butyl and methyl groups, which influence its steric and electronic properties
Properties
CAS No. |
13586-68-0 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |
InChI Key |
ZZSXZEFWZXSQPX-PKNBQFBNSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |
Key on ui other cas no. |
13586-68-0 |
Pictograms |
Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
